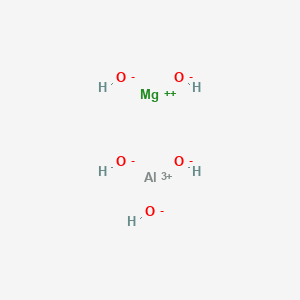

Aluminum magnesium hydroxide

Description

Properties

CAS No. |

39366-43-3 |

|---|---|

Molecular Formula |

AlH5MgO5 |

Molecular Weight |

136.32 g/mol |

IUPAC Name |

aluminum;magnesium;pentahydroxide |

InChI |

InChI=1S/Al.Mg.5H2O/h;;5*1H2/q+3;+2;;;;;/p-5 |

InChI Key |

RJZNFXWQRHAVBP-UHFFFAOYSA-I |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Other CAS No. |

39366-43-3 |

Synonyms |

Alucol Aludrox aluminum hydroxide - magnesium hydroxide aluminum hydroxide, magnesium hydroxide, drug combination aluminum magnesium hydroxide Maalox Maalox TC Maaloxan Maaloxon magnesium aluminum hydroxide Novalucol Supralox |

Origin of Product |

United States |

Foundational & Exploratory

The Crystal Structure of Mg-Al Layered Double Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Magnesium-Aluminum Layered Double Hydroxide (Mg-Al LDH), a material of significant interest in drug delivery and other biomedical applications. This document details its structural characteristics, methods of synthesis and characterization, and the mechanisms governing its interaction with therapeutic molecules.

Core Crystal Structure

Mg-Al Layered Double Hydroxide (LDH), often referred to as hydrotalcite, is a class of anionic clays (B1170129) with a unique layered crystal structure. The general formula is [Mg²⁺₁₋ₓAl³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where 'x' is the molar ratio of Al³⁺ to the total metal cations, 'Aⁿ⁻' is an intercalated anion with charge 'n', and 'm' represents the number of interlayer water molecules.[1]

The structure is composed of positively charged brucite-like [Mg(OH)₂] layers, where some of the Mg²⁺ ions are isomorphously replaced by Al³⁺ ions. This substitution results in a net positive charge on the layers, which is balanced by the presence of anions and water molecules in the interlayer space.[1] The crystal system for the naturally occurring analogue, quintinite, is trigonal, with the space group P-3c1.[1]

The arrangement of atoms in the brucite-like layers and the interlayer gallery dictates the material's properties, particularly its ability to intercalate and release guest molecules. The interlayer spacing, or basal spacing (d₀₀₃), is a critical parameter that depends on the size and orientation of the intercalated anion.

dot

References

The Cornerstone of Versatility: A Technical Guide to the Fundamental Chemistry of Hydrotalcite-Like Compounds

For Researchers, Scientists, and Drug Development Professionals

Hydrotalcite-like compounds (HTlcs), also known as layered double hydroxides (LDHs), represent a class of synthetic anionic clays (B1170129) with a unique layered structure, remarkable compositional flexibility, and a wide range of applications. Their utility spans from catalysis and environmental remediation to advanced drug delivery systems. This in-depth technical guide delves into the core chemistry of HTlcs, providing a comprehensive resource on their structure, synthesis, and characterization, with a particular focus on their application in drug development.

The Fundamental Structure of Hydrotalcite-Like Compounds

Hydrotalcite-like compounds are structurally analogous to the natural mineral hydrotalcite, Mg₆Al₂(OH)₁₆CO₃·4H₂O.[1] Their structure is composed of positively charged brucite-like [Mg(OH)₂] layers, where some of the divalent cations (M²⁺) are isomorphously substituted by trivalent cations (M³⁺). This substitution generates a net positive charge on the layers, which is compensated by interlayer anions (Aⁿ⁻) and water molecules.[2][3]

The general chemical formula for a hydrotalcite-like compound is:

[M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O

Where:

-

M²⁺ is a divalent cation (e.g., Mg²⁺, Zn²⁺, Co²⁺, Ni²⁺)

-

M³⁺ is a trivalent cation (e.g., Al³⁺, Fe³⁺, Cr³⁺)

-

Aⁿ⁻ is an n-valent interlayer anion (e.g., CO₃²⁻, Cl⁻, NO₃⁻, drug anions)

-

x is the molar ratio of M³⁺/(M²⁺ + M³⁺), typically ranging from 0.2 to 0.4.[4]

-

m is the number of moles of interlayer water.

The value of 'x' is a critical parameter as it determines the layer charge density, which in turn influences the anion exchange capacity and the interlayer spacing.[5]

Synthesis of Hydrotalcite-Like Compounds: Tailoring Properties

The versatility of HTlcs stems from the ability to tailor their chemical composition and physical properties through various synthesis methods. The choice of synthesis route significantly impacts crystallinity, particle size, specific surface area, and ultimately, the material's performance in a specific application.

Co-precipitation Method

Co-precipitation is the most widely employed method for synthesizing HTlcs due to its relative simplicity and scalability.[6] It involves the simultaneous precipitation of divalent and trivalent metal salts from an aqueous solution by the addition of a base at a controlled pH.

Experimental Protocol: Co-precipitation of Mg-Al-CO₃ HTlc

Materials:

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Solution A (Metal Salt Solution): Dissolve 0.075 mol of Mg(NO₃)₂·6H₂O and 0.025 mol of Al(NO₃)₃·9H₂O in 100 mL of deionized water. This creates a solution with a Mg²⁺/Al³⁺ molar ratio of 3:1.

-

Solution B (Alkaline Solution): Dissolve 0.05 mol of Na₂CO₃ and 0.17 mol of NaOH in 100 mL of deionized water.

-

Precipitation: Slowly add Solution A dropwise to Solution B under vigorous stirring. Maintain a constant pH between 9 and 11 by the controlled addition of a separate NaOH solution (e.g., 2 M). The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 65 °C).

-

Aging: After the addition is complete, continue stirring the resulting slurry at the reaction temperature for a period of 1 to 24 hours. This aging step promotes crystal growth and improves crystallinity.

-

Washing: Filter the precipitate and wash it repeatedly with deionized water until the filtrate is neutral (pH ≈ 7). This removes residual salts.

-

Drying: Dry the washed solid in an oven at 80-100 °C overnight.

Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of HTlcs from a precursor gel or solution under elevated temperature and pressure. This method often yields highly crystalline materials with well-defined morphologies.[4][8]

Experimental Protocol: Hydrothermal Synthesis of Mg-Al-CO₃ HTlc

Materials:

-

Magnesium oxide (MgO)

-

Aluminum hydroxide (Al(OH)₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Mixture Preparation: Prepare an aqueous suspension containing MgO, Al(OH)₃ (in a desired M²⁺/M³⁺ molar ratio, e.g., 3:1), and NaHCO₃.

-

Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a temperature between 150 °C and 200 °C and maintain it for a period of 4 to 72 hours.

-

Cooling and Washing: Allow the autoclave to cool to room temperature. Filter the solid product and wash it thoroughly with deionized water.

-

Drying: Dry the product in an oven at 100 °C.

Urea (B33335) Hydrolysis Method

The urea hydrolysis method is a homogeneous precipitation technique where the slow decomposition of urea at elevated temperatures generates hydroxide and carbonate ions in a controlled manner, leading to the formation of highly crystalline and uniform HTlc particles.[10][11][12]

Experimental Protocol: Urea Hydrolysis Synthesis of Mg-Al-CO₃ HTlc

Materials:

-

Magnesium chloride (MgCl₂)

-

Aluminum chloride (AlCl₃)

-

Urea (CO(NH₂)₂)

-

Deionized water

-

Solution Preparation: Prepare a homogeneous aqueous solution containing the desired molar ratio of MgCl₂ and AlCl₃ (e.g., 3:1) and an excess of urea.

-

Heating: Heat the solution in a sealed container (e.g., a reflux setup or an autoclave) to a temperature above 90 °C (typically 100-180 °C) and maintain for 12 to 48 hours. The decomposition of urea will gradually increase the pH and provide carbonate ions.

-

Washing and Drying: After the reaction, cool the mixture, filter the precipitate, wash thoroughly with deionized water, and dry at 80-100 °C.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of HTlcs is crucial for their effective application. These properties are intricately linked to the synthesis method and chemical composition.

Quantitative Data Summary

The following tables summarize key quantitative data for hydrotalcite-like compounds, providing a basis for comparison and material selection.

Table 1: Influence of Synthesis Parameters on Specific Surface Area (SSA) of Mg-Al-CO₃ HTlcs [3][7][14]

| Synthesis Method | M²⁺/M³⁺ Ratio | pH | Temperature (°C) | Aging Time (h) | SSA (m²/g) |

| Co-precipitation | 3 | 10 | 25 | 24 | ~110 |

| Co-precipitation | 3 | 14 | 25 | 24 | ~90 |

| Co-precipitation | 3 | 8 | 25 | 24 | ~15 |

| Hydrothermal | 3 | - | 150 | 48 | ~50-100 |

| Urea Hydrolysis | 2 | - | 100 | 48 | ~80-120 |

Table 2: Interlayer Spacing of Hydrotalcite with Various Interlayer Anions [3][15][16]

| Interlayer Anion (Aⁿ⁻) | Basal Spacing (d₀₀₃) (Å) |

| Carbonate (CO₃²⁻) | 7.6 - 7.8 |

| Nitrate (NO₃⁻) | 8.8 - 8.9 |

| Chloride (Cl⁻) | 7.8 - 8.0 |

| Sulfate (SO₄²⁻) | 8.2 - 11.2 |

| Hydroxide (OH⁻) | 7.6 - 7.8 |

| Diclofenac | ~18.2 |

| Ibuprofen | ~22.4 |

| Aspirin | ~14.8 |

Table 3: Drug Loading Capacity of Hydrotalcites for Various Drugs [17][18]

| Drug | M²⁺/M³⁺ System | Loading Method | Drug Loading (%) |

| Aspirin | Mg-Al | Anion Exchange | 40 - 55 |

| Diclofenac | Mg-Al | Anion Exchange | ~55 |

| 5-Fluorouracil | Mg-Al | Anion Exchange | ~15-20 |

| Ibuprofen | Mg-Al | Co-precipitation | ~30-40 |

Characterization Techniques

XRD is the primary technique for confirming the layered structure of HTlcs and determining their crystallinity and interlayer spacing.

Experimental Protocol: XRD Analysis of HTlcs

-

Sample Preparation: Gently grind the dried HTlc sample into a fine powder. Mount the powder on a sample holder, ensuring a flat, smooth surface.

-

Data Acquisition: Collect the XRD pattern typically over a 2θ range of 5° to 70° using Cu Kα radiation.

-

Data Interpretation:

-

Phase Identification: The presence of sharp, symmetric reflections at low 2θ values (corresponding to the (003), (006), and (009) planes) and broader, asymmetric reflections at higher 2θ values are characteristic of the hydrotalcite structure.[19]

-

Interlayer Spacing (d₀₀₃): Calculate the basal spacing using Bragg's Law (nλ = 2dsinθ) from the position of the (003) reflection. This provides information about the size and orientation of the interlayer anion.

-

Crystallinity: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. Broader peaks suggest smaller crystallite size or lower crystallinity.[20]

-

FT-IR spectroscopy is used to identify the functional groups present in the HTlc, including the brucite-like layers, interlayer anions, and water molecules.

Experimental Protocol: FT-IR Analysis of HTlcs

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried HTlc sample with spectroscopic grade KBr and pressing it into a transparent disk.

-

Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Interpretation: [21][22][23]

-

~3400-3500 cm⁻¹: A broad absorption band corresponding to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and interlayer water molecules.

-

~1630 cm⁻¹: A bending vibration of interlayer water molecules.

-

~1350-1380 cm⁻¹: A strong, sharp absorption band characteristic of the asymmetric stretching vibration of interlayer carbonate anions (ν₃). The position and splitting of this band can provide information about the symmetry of the carbonate ion in the interlayer.

-

< 800 cm⁻¹: Bands corresponding to the lattice vibrations of M-O and M-OH bonds in the brucite-like layers.

-

TGA provides quantitative information about the thermal stability of HTlcs and the different stages of their decomposition.

Experimental Protocol: TGA of HTlcs

-

Sample Preparation: Place a small, accurately weighed amount of the dried HTlc sample into a TGA crucible.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.

-

Data Interpretation: [5][6][24]

-

Stage 1 (below ~250 °C): Weight loss corresponding to the removal of physisorbed and interlayer water. Deconvolution of the derivative thermogravimetric (DTG) curve can sometimes distinguish between these two types of water.

-

Stage 2 (~250-450 °C): Weight loss due to the dehydroxylation of the brucite-like layers.

-

Stage 3 (above ~450 °C): Weight loss associated with the decomposition and removal of the interlayer anions (e.g., CO₂ from carbonate).

-

Applications in Drug Development

The unique properties of HTlcs, such as their anion-exchange capacity, biocompatibility, and pH-dependent solubility, make them highly promising platforms for drug delivery.[25]

Mechanism of Drug Intercalation and Release

Drug molecules, particularly those with an anionic functional group (e.g., carboxylates, sulfonates), can be intercalated into the interlayer space of HTlcs, primarily through anion exchange. The drug-loaded HTlc can then act as a carrier, protecting the drug from degradation and controlling its release.

The release of the drug from the HTlc carrier is typically triggered by two main mechanisms:

-

Anion Exchange: In the physiological environment, the intercalated drug anion can be exchanged with other anions present in the biological fluids, such as chloride, phosphate, or bicarbonate ions.

-

pH-Dependent Dissolution: HTlcs are soluble in acidic environments (pH < 5). This property is particularly advantageous for oral drug delivery, as the HTlc matrix can dissolve in the acidic environment of the stomach, leading to a rapid release of the intercalated drug.[26] In the neutral pH of the intestines, the release is slower and primarily governed by anion exchange.

Factors Influencing Drug Loading and Release

The efficiency of drug loading and the kinetics of drug release are influenced by several factors:

-

Layer Charge Density of the HTlc: A higher charge density generally leads to a higher drug loading capacity.

-

Size and Charge of the Drug Molecule: The size of the drug molecule must be compatible with the available interlayer space. The charge of the drug anion also influences the strength of its interaction with the positively charged layers.

-

pH of the Loading and Release Media: The pH affects the ionization state of the drug and the solubility of the HTlc.

-

Presence of Competing Anions: The concentration and affinity of other anions in the medium can compete with the drug for intercalation and release.[27][28]

Visualizing Core Concepts with Graphviz

To further elucidate the fundamental concepts, the following diagrams were generated using the DOT language.

Caption: Anion exchange mechanism for drug release from a hydrotalcite carrier.

Caption: A logical workflow for the development of a hydrotalcite-based drug delivery system.

Caption: Simplified catalytic cycle for aldol condensation mediated by a basic hydrotalcite-derived catalyst.

Conclusion

Hydrotalcite-like compounds possess a rich and tunable chemistry that makes them exceptionally versatile materials. Their well-defined layered structure, coupled with the ability to control their composition and properties through tailored synthesis, has positioned them as materials of significant interest for researchers, scientists, and drug development professionals. A thorough understanding of their fundamental chemistry, as outlined in this guide, is the cornerstone for unlocking their full potential in a wide array of advanced applications.

References

- 1. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. composites.utk.edu [composites.utk.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Al-rich hydrotalcite-like compounds by using the urea hydrolysis reaction—control of size and morphology - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Hydrothermal synthesis of Mg-Al hydrotalcites by urea hydrolysis (Journal Article) | OSTI.GOV [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydrotalcites with heterogeneous anion distributions: a first approach to producing new materials to be used as vehicles for the successive delivery of compounds | Clay Minerals | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Characterization of Layered Double Hydroxides and Their Potential as Nonviral Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The thermal decomposition of Mg-Al hydrotalcites: effects of interlayer anions and characteristics of the final structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MgAl and ZnAl-Hydrotalcites as Materials for Cosmetic and Pharmaceutical Formulations: Study of Their Cytotoxicity on Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Exploratory Synthesis of Aluminum Magnesium Hydroxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of aluminum magnesium hydroxide (B78521) nanoparticles, often referred to as Layered Double Hydroxides (LDHs). It details common synthesis methodologies, presents quantitative data for process optimization, and elucidates the mechanisms of action relevant to drug delivery and vaccine adjuvant applications.

Introduction

Aluminum magnesium hydroxide nanoparticles are a class of synthetic anionic clays (B1170129) with a unique layered crystal structure. These materials are characterized by positively charged brucite-like layers of mixed magnesium and aluminum hydroxides, with interlayer spaces occupied by anions and water molecules. This structure imparts valuable properties such as high anion exchange capacity, biocompatibility, and pH-dependent solubility, making them highly attractive for biomedical applications, including as drug delivery vehicles and vaccine adjuvants. The precise control over nanoparticle size, composition, and surface properties during synthesis is critical to optimizing their performance in these roles.

Synthesis Methodologies

The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling the physicochemical properties of the final product. The most common methods are co-precipitation, hydrothermal synthesis, and the sol-gel method.

Co-precipitation Method

Co-precipitation is a widely used, relatively simple, and cost-effective method for synthesizing this compound nanoparticles.[1] It involves the simultaneous precipitation of magnesium and aluminum salts from a solution by adding a base. The key to this method is maintaining a constant pH to ensure the homogeneous formation of the layered structure.[2]

Experimental Protocol: Co-precipitation Synthesis

-

Preparation of Salt Solution: Dissolve magnesium chloride hexahydrate (MgCl₂·6H₂O) and aluminum chloride nonahydrate (AlCl₃·9H₂O) in deionized water to achieve the desired Mg/Al molar ratio. Common molar ratios range from 2:1 to 4:1.[3]

-

Preparation of Alkaline Solution: Prepare a separate solution of a base, typically sodium hydroxide (NaOH), often in combination with sodium carbonate (Na₂CO₃) if carbonate intercalation is desired.

-

Precipitation: Slowly add the salt solution to the alkaline solution under vigorous stirring, while continuously monitoring and maintaining a constant pH, typically between 9 and 11.[2]

-

Aging: The resulting slurry is then aged at a specific temperature (e.g., 60-80°C) for a set duration (e.g., 18-24 hours) to allow for crystal growth and improved crystallinity.[1]

-

Washing and Collection: The precipitate is collected by centrifugation or filtration and washed repeatedly with deionized water to remove excess salts.

-

Drying: The final product is dried in an oven at a specific temperature (e.g., 80°C) for 24 hours.[2]

Hydrothermal Method

The hydrothermal method involves carrying out the synthesis in a sealed reactor (autoclave) at elevated temperatures and pressures. This method generally yields nanoparticles with higher crystallinity and a more uniform size distribution compared to the co-precipitation method.[3]

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Solution: Prepare a solution containing magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water at the desired Mg/Al molar ratio.

-

Addition of Precipitating Agent: Add a precipitating agent, such as urea (B33335) or ammonia (B1221849) solution, to the precursor solution.

-

Hydrothermal Treatment: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat it in an oven at a temperature between 100°C and 150°C for a duration of 12 to 48 hours.[3]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature. The resulting solid product is then collected by filtration or centrifugation.

-

Washing and Drying: Wash the product thoroughly with deionized water and ethanol, followed by drying in an oven.

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and textural properties of the nanoparticles.[4] It involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension) that is then converted into a "gel" (a solid network).[5]

Experimental Protocol: Sol-Gel Synthesis

-

Precursor Solution: Dissolve aluminum and magnesium alkoxide precursors (e.g., aluminum isopropoxide and magnesium ethoxide) in an alcohol solvent under an inert atmosphere.

-

Hydrolysis: Add a controlled amount of water, often mixed with the alcohol solvent and a catalyst (acid or base), to the alkoxide solution under vigorous stirring to initiate hydrolysis.

-

Condensation and Gelation: Continue stirring to promote condensation reactions, leading to the formation of a gel.

-

Aging: The gel is aged for a period to allow for further network formation and strengthening.

-

Drying: The solvent is removed from the gel, typically through oven drying or supercritical drying, to obtain the final nanoparticle powder.[6]

Data Presentation: Influence of Synthesis Parameters

The properties of this compound nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the influence of key parameters on the resulting nanoparticle characteristics for the co-precipitation and hydrothermal methods.

Table 1: Co-precipitation Synthesis Parameters and Resulting Nanoparticle Properties

| Mg/Al Molar Ratio | pH | Aging Temperature (°C) | Aging Time (h) | Average Particle Size (nm) | Reference |

| 2:1 | 10 | 65 | 24 | 50-100 | [7] |

| 3:1 | 11 | 80 | 18 | 100-150 | [2] |

| 4:1 | 10 | 60 | 24 | 150-200 | [3] |

| 3:1 | 10 | 100 | 16 | 80-120 | [8] |

Table 2: Hydrothermal Synthesis Parameters and Resulting Nanoparticle Properties

| Mg/Al Molar Ratio | Temperature (°C) | Time (h) | Stirring Rate (rpm) | Average Particle Size (nm) | Reference |

| 3:1 | 100 | 24 | No stirring | 100-150 | [9] |

| 2:1 | 120 | 24 | 200 | 80-100 | [7] |

| 3:1 | 80 | 48 | 250 | 86.87 | [3] |

| 2:1 | 150 | 16 | No stirring | ~100 | [8] |

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for co-precipitation synthesis.

Caption: Workflow for hydrothermal synthesis.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pjsir.org [pjsir.org]

- 5. m.youtube.com [m.youtube.com]

- 6. azonano.com [azonano.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Engineering the Morphostructural Properties and Drug Loading Degree of Organic–Inorganic Fluorouracil–MgAl LDH Nanohybrids by Rational Control of Hydrothermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Core Chemistry of Layered Double Hydroxides: An In-depth Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of Layered Double Hydroxides (LDHs), detailing their structure, synthesis, and characterization. It is designed to serve as a technical resource for researchers and professionals in the field of drug development, offering insights into the application of LDHs as versatile drug delivery systems.

Introduction to Layered Double Hydroxides (LDHs)

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are a class of two-dimensional layered materials.[1] Their unique structure consists of positively charged brucite-like layers, where some divalent cations are isomorphously substituted by trivalent cations.[2] This substitution generates a net positive charge on the layers, which is compensated by the presence of exchangeable anions and water molecules in the interlayer region.[1] This layered structure and anion-exchange capability make LDHs highly attractive for various applications, particularly in the biomedical field as carriers for drugs and other therapeutic agents.[3][4]

The general formula for LDHs is represented as: [ [M^{II}_{1-x}M^{III}_x(OH)2]^{x+}[A^{n-}{x/n}] \cdot mH_2O ]

Where:

-

MII represents a divalent cation (e.g., Mg2+, Zn2+, Ca2+, Co2+, Ni2+).

-

MIII represents a trivalent cation (e.g., Al3+, Fe3+, Cr3+, Ga3+).

-

An- is an n-valent interlayer anion (e.g., CO32-, Cl-, NO3-, or an anionic drug).

-

x is the molar ratio of MIII/(MII + MIII), typically ranging from 0.2 to 0.4.

-

m represents the number of water molecules in the interlayer space.

The versatility of LDHs stems from the ability to tailor their chemical composition by varying the divalent and trivalent cations and the interlayer anions. This allows for the fine-tuning of their physicochemical properties, such as particle size, surface charge, and drug loading capacity, to meet the specific requirements of a drug delivery system.[5]

Synthesis of Layered Double Hydroxides

Several methods have been developed for the synthesis of LDHs, each offering distinct advantages in terms of controlling the material's properties. The choice of synthesis method significantly influences the crystallinity, particle size, and morphology of the resulting LDH, which in turn affects its performance as a drug carrier.

Co-precipitation Method

Co-precipitation is the most common and straightforward method for synthesizing LDHs. It involves the simultaneous precipitation of divalent and trivalent metal salts from an aqueous solution by adding an alkaline solution. The drug to be intercalated can be added to the metal salt solution, leading to its direct incorporation into the interlayer space.

Experimental Protocol: Co-precipitation Synthesis of Mg-Al-CO3 LDH

-

Preparation of Solutions:

-

Solution A: Prepare an aqueous solution containing Mg(NO3)2·6H2O and Al(NO3)3·9H2O in a desired molar ratio (e.g., 2:1 to 4:1).

-

Solution B: Prepare an aqueous solution of Na2CO3 and NaOH. The amount of NaOH should be sufficient to precipitate all the metal cations.

-

-

Precipitation:

-

Slowly add Solution A to Solution B under vigorous stirring at a constant pH (typically between 8 and 10). The pH can be maintained by the controlled addition of a NaOH solution.

-

-

Aging:

-

Age the resulting slurry at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 18-24 hours) to improve crystallinity.

-

-

Washing and Drying:

-

Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

-

Dry the final product in an oven at a specific temperature (e.g., 60-80 °C).

-

Ion-Exchange Method

The ion-exchange method is employed to intercalate a desired drug anion into a pre-synthesized LDH. This is particularly useful when the drug is sensitive to the high pH conditions of the co-precipitation method.

Experimental Protocol: Ion-Exchange for Drug Intercalation

-

Preparation of LDH Precursor:

-

Synthesize an LDH with a readily exchangeable interlayer anion, such as nitrate (B79036) (NO3-) or chloride (Cl-), using the co-precipitation method.

-

-

Anion Exchange:

-

Disperse the LDH precursor in an aqueous solution containing the anionic drug.

-

Stir the suspension for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the exchange of the interlayer anions with the drug molecules.

-

-

Washing and Drying:

-

Separate the drug-intercalated LDH by centrifugation or filtration.

-

Wash the product with deionized water to remove any unbound drug.

-

Dry the final product under vacuum or at a low temperature.

-

Hydrothermal Method

The hydrothermal method involves carrying out the synthesis or aging of LDHs in a sealed autoclave under elevated temperature and pressure. This method generally yields highly crystalline and well-defined LDH particles.

Experimental Protocol: Hydrothermal Synthesis of LDHs

-

Preparation of Precursor Slurry:

-

Prepare a precursor slurry as described in the co-precipitation method.

-

-

Hydrothermal Treatment:

-

Transfer the slurry into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 100-180 °C) and maintain it for a set duration (e.g., 12-24 hours).

-

-

Washing and Drying:

-

After cooling, filter, wash, and dry the product as described previously.

-

Calcination-Reconstruction Method

This method takes advantage of the "memory effect" of LDHs. Upon heating (calcination) at moderate temperatures (around 400-500 °C), LDHs lose their interlayer water and anions, and the layered structure collapses to form a mixed metal oxide. This mixed oxide can then reconstruct the original layered structure when exposed to water containing the desired anionic drug.

Experimental Protocol: Calcination-Reconstruction for Drug Intercalation

-

Calcination:

-

Calcine a pre-synthesized LDH (e.g., Mg-Al-CO3 LDH) in a furnace at a temperature between 400 °C and 500 °C for several hours. This will result in the formation of a calcined LDH (CLDH) or mixed metal oxide.

-

-

Reconstruction:

-

Disperse the CLDH powder in an aqueous solution of the anionic drug.

-

Stir the suspension for a sufficient time (e.g., 12-24 hours) at room temperature to allow for the reconstruction of the layered structure with the drug intercalated in the interlayer.

-

-

Washing and Drying:

-

Collect, wash, and dry the final product.

-

Mandatory Visualization: Synthesis Workflows

Caption: Experimental workflows for the synthesis of Layered Double Hydroxides.

Characterization of Layered Double Hydroxides

A thorough characterization of synthesized LDHs is crucial to understand their properties and to ensure their suitability for drug delivery applications.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique used to determine the crystalline structure and interlayer spacing of LDHs. The diffraction pattern of a well-crystallized LDH typically shows sharp and symmetric reflections at low 2θ angles, corresponding to the (00l) planes, and broader, asymmetric reflections at higher 2θ angles.[2]

Experimental Protocol: Powder X-ray Diffraction Analysis

-

Sample Preparation:

-

Finely grind the LDH powder to ensure random orientation of the crystallites.

-

Mount the powder on a sample holder.

-

-

Data Acquisition:

-

Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range, typically from 2° to 70°.

-

-

Data Analysis: Calculation of Interlayer Spacing (d-spacing)

-

Identify the position of the (003) diffraction peak (the most intense peak at low 2θ).

-

Use Bragg's Law to calculate the d-spacing: nλ = 2d sin(θ) Where:

-

n = 1 (for the first-order reflection)

-

λ = Wavelength of the X-ray source (e.g., 1.5406 Å for Cu Kα)

-

d = Interlayer spacing

-

θ = Bragg angle (half of the 2θ value of the diffraction peak)

-

-

Spectroscopic and Microscopic Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups of the intercalated drug and to confirm the presence of water and hydroxyl groups in the LDH structure.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information about the morphology, particle size, and particle size distribution of the LDH.[1][6]

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Used to study the thermal stability of the LDH and the intercalated drug, and to quantify the amount of interlayer water.

Particle Size and Zeta Potential Analysis

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of LDH particles in a suspension.

-

Zeta Potential Measurement: Determines the surface charge of the LDH particles, which is a critical parameter for their stability in suspension and their interaction with cell membranes. LDHs typically exhibit a positive zeta potential.[5][7]

Quantitative Data Presentation

The following tables summarize key quantitative data for LDHs relevant to drug delivery applications.

Table 1: Drug Loading Capacity and Interlayer Spacing of Various Drug-LDH Formulations

| Drug | LDH Composition | Synthesis Method | Drug Loading (%) | Interlayer Spacing (Å) | Reference |

| Ibuprofen | MgAl | Co-precipitation | ~33 | 21.7 | [8] |

| Naproxen | MgAl | Co-precipitation | - | 21.8 | [8] |

| Diclofenac | MgAl | Ion-exchange | - | 18.1 | [8] |

| Atorvastatin | MgAl | Co-precipitation | - | 33.3 | [9] |

| Methotrexate | MgAl | Ion-exchange | 13.1 | 14.99 | [10] |

Table 2: Influence of Synthesis Method on Particle Size and Zeta Potential of MgAl-LDH

| Synthesis Method | Particle Size (nm) | Zeta Potential (mV) | Reference |

| Co-precipitation | 100 - 200 | +30 to +40 | [5] |

| Hydrothermal | 50 - 150 | +35 to +45 | [11] |

| Delaminated | 40 - 80 | +42 to +49 | [7] |

Drug Delivery Applications of LDHs

The unique properties of LDHs make them excellent candidates for advanced drug delivery systems.

pH-Responsive Drug Release

LDHs are soluble in acidic environments.[12] This property is particularly advantageous for targeted drug delivery to acidic microenvironments, such as tumor tissues or the intracellular compartments of endosomes and lysosomes. The dissolution of the LDH matrix in acidic pH triggers the release of the intercalated drug.[13]

Cellular Uptake and Intracellular Drug Release

LDH nanoparticles are readily taken up by cells, primarily through endocytosis.[14] The positively charged surface of LDHs facilitates their interaction with the negatively charged cell membrane. Once inside the cell, the acidic environment of the endosomes and lysosomes promotes the dissolution of the LDH and the release of the drug into the cytoplasm.

Mandatory Visualization: Cellular Uptake and Drug Release

References

- 1. Layered Double Hydroxides(LDHs): Synthesis & Applications [manu56.magtech.com.cn]

- 2. Synthesis and Characterization of Layered Double Hydroxides and Their Potential as Nonviral Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Layered Double Hydroxides as an Intercalation System for Hydrophobic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Layered Double Hydroxide Materials: A Review on Their Preparation, Characterization, and Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Layered Double Hydroxide-Based Nanocarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of Kinetics of Drug Release from Atorvastatin-Loaded Layered Double Hydroxide [ijche.ir]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Layered Double Hydroxides: Recent Progress and Promising Perspectives Toward Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A pH-responsive controlled release system using layered double hydroxide (LDH)-capped mesoporous silica nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. Receptor-mediated endocytosis of lactate dehydrogenase M4 by liver macrophages: a mechanism for elimination of enzymes from plasma. Evidence for competition by creatine kinase MM, adenylate kinase, malate, and alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Layered Double Hydroxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are a class of two-dimensional layered materials with a unique structure that makes them highly valuable in various fields, including catalysis, environmental remediation, and significantly, in drug delivery. Their structure consists of positively charged brucite-like layers, where some divalent cations are isomorphously substituted by trivalent cations. This substitution generates a net positive charge on the layers, which is compensated by the presence of exchangeable anions and water molecules in the interlayer region. The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent cations respectively, Aⁿ⁻ is an interlayer anion, and x represents the molar fraction of M(III).[1][2]

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of LDHs, details key synthesis methodologies, presents quantitative data on the influence of synthesis parameters, and explains essential characterization techniques.

Core Mechanisms of Layered Double Hydroxide (B78521) Formation

The formation of well-ordered LDH structures is a complex process governed by the principles of nucleation and crystal growth. The specific mechanism can vary depending on the chosen synthesis method, but generally involves the controlled precipitation of metal hydroxides from a supersaturated solution.

Co-precipitation: A Nucleation-Growth Paradigm

Co-precipitation is the most widely used method for LDH synthesis and fundamentally proceeds in three overlapping stages: mixing of the metal cations with a base, homogeneous nucleation upon reaching supersaturation, and subsequent seed-assisted crystal growth.[3] The degree of supersaturation is a critical factor influencing the final properties of the LDH material; high supersaturation levels tend to favor the formation of smaller crystallites with lower crystallinity.[4]

The overall process can be described as the simultaneous precipitation of divalent and trivalent metal hydroxides in the presence of the desired interlayer anion. The pH of the reaction medium is a dominant factor, controlling the speciation of the metal ions and the availability of hydroxide ions, which directly impacts the nucleation and growth kinetics.[5] In situ studies have revealed that upon addition of a basic solution to the metal salt solution, a stable pH is reached as hydroxyl ions are consumed for the formation of nuclei. This is followed by a crystal growth phase, which can be monitored by techniques like light scattering and in situ X-ray diffraction.[6]

Hydrothermal Synthesis: Dissociation-Deposition-Diffusion

The hydrothermal method involves heating an aqueous suspension of metal precursors in a sealed autoclave. This process often leads to the formation of highly crystalline LDHs with larger crystal sizes. A proposed mechanism for the formation of Mg-Al LDH from mixed metal oxides under hydrothermal conditions is the "dissociation-deposition-diffusion" model.[7][8] This mechanism involves the following steps:

-

Hydration: The metal oxides (e.g., MgO and Al₂O₃) are first hydrated to form their respective hydroxides, Mg(OH)₂ and Al(OH)₃.

-

Dissociation and Deposition: Depending on the pH, either Mg(OH)₂ dissociates to Mg²⁺ and OH⁻ which then deposit on the surface of Al(OH)₃, or Al(OH)₃ forms Al(OH)₄⁻ which deposits on the surface of Mg(OH)₂. This leads to the formation of a pre-LDH material.

-

Crystallization via Diffusion: Upon continuous heating, the metal ions diffuse within the solid lattice, leading to the crystallization of the well-ordered LDH structure.[7]

Sol-Gel Synthesis: Hydrolysis and Condensation

The sol-gel method offers a route to highly homogeneous and pure LDHs with large specific surface areas.[1] This technique involves the hydrolysis and condensation of metal precursors, typically metal alkoxides or salts, in a solvent. The fundamental steps are:

-

Hydrolysis: The metal precursors react with water, leading to the formation of metal-hydroxyl (M-OH) bonds.

-

Condensation: The hydrolyzed species then undergo condensation reactions, forming M-O-M bridges and releasing water or alcohol molecules. This process leads to the formation of a three-dimensional network (a gel) from which the LDH structure is subsequently formed.[9]

The rates of hydrolysis and condensation are crucial parameters that can be controlled to tailor the properties of the final LDH product.[10]

Data Presentation: Influence of Synthesis Parameters

The physicochemical properties of LDHs, such as crystallinity, crystallite size, surface area, and interlayer spacing, are highly dependent on the synthesis parameters. A summary of these relationships is presented in the tables below.

| Parameter | Effect on LDH Properties | Reference(s) |

| pH | Influences crystallinity, crystallite size, and phase purity. Optimal pH range for many LDHs is 8-12. High pH can lead to the formation of spherical grains. | [5],[11] |

| Temperature | Higher temperatures, especially in hydrothermal synthesis, generally lead to increased crystallinity and larger crystallite sizes. | [6],[12] |

| M(II)/M(III) Ratio | Affects the charge density of the brucite-like layers and the interlayer spacing. The ideal ratio for a pure LDH phase is typically between 2 and 4. | [13],[14] |

| Aging Time | Longer aging times generally promote crystal growth, leading to larger crystallites and improved crystallinity. | [5] |

| Stirring Speed | Higher agitation rates can lead to smaller crystallite sizes and a more uniform particle size distribution. | [5] |

| Reactant Concentration | Higher concentrations can lead to increased supersaturation, favoring nucleation over crystal growth and resulting in smaller particles. | [6] |

| Synthesis Parameter | M(II)/M(III) Ratio | pH | Temperature (°C) | Aging Time (h) | Crystallite Size (nm) | Surface Area (m²/g) | Interlayer Spacing (Å) | Reference(s) |

| Co-precipitation | Mg/Al = 3 | 10 | 65 | 18 | 70.99 - 174.79 | 69.81 - 97.62 | ~7.8 | [5] |

| Co-precipitation | Zn/Al = 2 | 10 | 25 | 24 | ~30 | ~50 | ~7.6 | [11] |

| Hydrothermal | Mg/Al = 2 | - | 120 | 24 | >100 | - | ~7.8 | [12] |

| Hydrothermal | Zn/Al = 2 | - | 150 | 24 | - | - | ~7.6 | [15] |

| Sol-Gel | Mg/Al = 2 | - | - | - | small | up to 290 | - | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of LDHs are crucial for reproducibility and for tailoring their properties for specific applications.

Co-precipitation Synthesis of Mg-Al-CO₃ LDH

This protocol describes a standard co-precipitation method for synthesizing Mg-Al LDH with carbonate as the interlayer anion.

Materials:

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Solution A: Dissolve 38.46 g of Mg(NO₃)₂·6H₂O and 18.76 g of Al(NO₃)₃·9H₂O in 180 mL of deionized water to achieve a Mg²⁺/Al³⁺ molar ratio of 2:1.[6]

-

Solution B: Dissolve 13.64 g of NaOH and 11.31 g of Na₂CO₃ in 80 mL of deionized water.[6]

-

Precipitation: Slowly add Solution A and Solution B simultaneously into a reaction vessel containing deionized water under vigorous stirring, maintaining a constant pH of 10.

-

Aging: Age the resulting white slurry at 60-70°C for 18 hours with continuous stirring.

-

Washing: Filter the precipitate and wash it repeatedly with hot deionized water until the pH of the filtrate is neutral (pH ≈ 7).

-

Drying: Dry the obtained solid in an oven at 80°C overnight.

Hydrothermal Synthesis of Zn-Al-NO₃ LDH

This protocol details the hydrothermal synthesis of Zn-Al LDH, which typically yields highly crystalline materials.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Urea (B33335) (CO(NH₂)₂)

-

Deionized water

Procedure:

-

Precursor Solution: Prepare a mixed salt solution by dissolving zinc nitrate and aluminum nitrate in deionized water to achieve the desired Zn²⁺/Al³⁺ molar ratio (e.g., 2:1).

-

Urea Addition: Add urea to the precursor solution. The urea will decompose upon heating to generate hydroxide ions and carbonate ions in situ.

-

Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 120-150°C) for a defined period (e.g., 12-24 hours).[12][15]

-

Cooling and Washing: Allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation or filtration and wash it thoroughly with deionized water and ethanol.

-

Drying: Dry the final product in an oven at 60-80°C.

Sol-Gel Synthesis of Mg-Al LDH

This protocol outlines a sol-gel method for preparing Mg-Al LDH, which often results in materials with high surface area.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Citric acid (C₆H₈O₇)

-

Ethylene (B1197577) glycol (C₂H₆O₂)

-

Deionized water

Procedure:

-

Precursor Solution: Dissolve stoichiometric amounts of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water.[2]

-

Complexation: Add citric acid to the solution to chelate the metal cations.

-

Gel Formation: Add ethylene glycol and heat the solution with stirring. During the evaporation of the solvent, a transparent gel will form.[2]

-

Drying: Dry the gel in an oven at 105°C for 24 hours.[2]

-

Calcination: Calcine the dried gel at a high temperature (e.g., 650°C) for several hours to obtain a mixed metal oxide (MMO).[2]

-

Reconstruction: Reconstruct the LDH structure by dispersing the MMO powder in deionized water and stirring at 80°C for 6 hours.[2]

-

Washing and Drying: Collect the solid by filtration, wash with deionized water, and dry at a moderate temperature.

Reconstruction Synthesis of Oleate-Intercalated LDH

This protocol describes the intercalation of oleate (B1233923) anions into an LDH structure via the reconstruction method, which leverages the "memory effect" of LDHs.

Materials:

-

Pre-synthesized Mg-Al-CO₃ LDH

-

Sodium oleate

-

Deionized water

Procedure:

-

Calcination: Calcine the pre-synthesized Mg-Al-CO₃ LDH at a temperature around 450-500°C for several hours to form a mixed metal oxide (MMO).

-

Rehydration-Reconstruction: Disperse the calcined MMO in an aqueous solution of sodium oleate.

-

Stirring: Stir the suspension at room temperature or under mild heating for a prolonged period (e.g., 24 hours) to allow for the reconstruction of the layered structure with oleate anions in the interlayer.

-

Washing: Filter the product and wash it thoroughly with deionized water to remove any excess sodium oleate.

-

Drying: Dry the oleate-intercalated LDH at a low temperature (e.g., 60°C).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and relationships in LDH formation.

Caption: Co-precipitation mechanism of LDH formation.

Caption: Hydrothermal synthesis mechanism of LDH.

Caption: Sol-gel synthesis mechanism of LDH.

Caption: Logical relationships between synthesis parameters and LDH properties.

Characterization of LDH Formation

Several analytical techniques are essential for confirming the successful formation of LDHs and for elucidating their structural and compositional properties.

-

X-Ray Diffraction (XRD): XRD is the primary technique used to identify the crystalline structure of LDHs. The diffraction patterns of LDHs are characterized by sharp, intense reflections at low 2θ angles, corresponding to the (003), (006), and (009) planes, which are indicative of a well-ordered layered structure. The position of the (003) peak can be used to calculate the basal spacing (d-spacing), which provides information about the size of the interlayer anion and the layer stacking.[16]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the LDH material. The spectra typically show a broad absorption band around 3400 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and interlayer water molecules. Bands corresponding to the interlayer anion (e.g., carbonate, nitrate) and M-O and M-O-H vibrations in the lattice are also observed at lower wavenumbers.[17]

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and composition of LDHs. The thermal decomposition of LDHs typically occurs in two main stages: the first, at lower temperatures (around 100-250°C), corresponds to the loss of physisorbed and interlayer water; the second, at higher temperatures (around 250-450°C), is due to the dehydroxylation of the brucite-like layers and the decomposition of the interlayer anions. The weight loss at each stage can be used to quantify the water content and the amount of interlayer anion.[1]

References

- 1. Layered Double Hydroxide Materials: A Review on Their Preparation, Characterization, and Applications [mdpi.com]

- 2. Recent advances in layered double hydroxide (LDH)-based materials: fabrication, modification strategies, characterization, promising environmental cat ... - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00272E [pubs.rsc.org]

- 3. Insights into the Synthesis of Layered Double Hydroxide (LDH) Nanoparticles: Part 1. Optimization and Controlled Synthesis of Chloride-Intercalated LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in layered double hydroxide (LDH)-based materials: fabrication, modification strategies, characterization, promising environmental catalytic applications, and prospective aspects - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of layered double hydroxides: Investigating the impact of stirring conditions and reactor design parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How do layered double hydroxides evolve? First in situ insights into their synthesis processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. asu.elsevierpure.com [asu.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Characterization of Layered Double Hydroxides as Materials for Electrocatalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Mg-Al Layered Double Hydroxides for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Magnesium-Aluminum Layered Double Hydroxides (Mg-Al LDHs). It is intended for researchers, scientists, and drug development professionals who are exploring the potential of these versatile nanomaterials. This document details their structural and functional characteristics, methods of synthesis and analysis, and their interactions with biological systems, particularly in the context of drug delivery.

Core Physicochemical Properties of Mg-Al LDH

Mg-Al LDHs, also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. Their general chemical formula is [Mg²⁺₁₋ₓAl³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ and M³⁺ are divalent (Mg²⁺) and trivalent (Al³⁺) cations, respectively, and Aⁿ⁻ is an n-valent anion residing in the interlayer space to balance the positive charge of the brucite-like layers.[1][2][3] The value of x, the molar ratio of Al³⁺/(Mg²⁺ + Al³⁺), typically ranges from 0.2 to 0.4.[3]

The structure consists of positively charged brucite-like layers, [Mg(OH)₂], where some of the Mg²⁺ ions are isomorphously substituted by Al³⁺ ions. This substitution generates a net positive charge on the layers, which is compensated by interlayer anions and water molecules.[2] This unique layered structure and the anion-exchange capability are central to many of their applications, particularly in drug delivery.[4]

Data Presentation: Quantitative Physicochemical Properties

The following tables summarize key quantitative data for Mg-Al LDHs synthesized under various conditions, providing a comparative overview for researchers.

| Property | Mg:Al Molar Ratio | Interlayer Anion | Value | Reference |

| Structural Properties | ||||

| Basal Spacing (d₀₀₃) | 2:1 | CO₃²⁻ | 7.52 - 7.64 Å | [1] |

| 3:1 | NO₃⁻ | 8.0 - 8.9 Å | [5] | |

| 2:1 | Cl⁻ | ~7.8 Å | [4] | |

| Crystallite Size | 2:1 | CO₃²⁻ | 13.10 - 38.94 nm | [1] |

| Compositional Properties | ||||

| Mg:Al Molar Ratio | - | - | 2:1 to 4:1 | [4] |

| Layer Charge Density | 2:1 | - | Higher | [4] |

| 4:1 | - | Lower | [4] | |

| Surface Properties | ||||

| BET Surface Area | 3:1 | CO₃²⁻ | 85.4 m²/g | [6] |

| 2.2:1 | NO₃⁻ | ~50 m²/g | [5] | |

| Average Pore Diameter | 3:1 | CO₃²⁻ | 65 Å | [6] |

| Thermal Properties | ||||

| Decomposition Temperature (Interlayer Water) | 3:1 | CO₃²⁻ | ~200 °C | [7] |

| Decomposition Temperature (Dehydroxylation) | 3:1 | CO₃²⁻ | ~400 °C | [7] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of Mg-Al LDHs. The following sections provide step-by-step protocols for key experiments.

Synthesis of Mg-Al LDH by Co-precipitation

The co-precipitation method is the most common and versatile technique for synthesizing Mg-Al LDHs.[2]

Materials:

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Solution A (Metal Salt Solution): Dissolve stoichiometric amounts of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water to achieve the desired Mg:Al molar ratio (e.g., 2:1 or 3:1). A typical concentration is 0.5 M for Mg²⁺ and 0.25 M for Al³⁺.

-

Solution B (Alkaline Solution): Prepare a solution of NaOH and Na₂CO₃ in deionized water. The concentration of NaOH is typically around 2 M, and Na₂CO₃ is in excess to provide the interlayer carbonate anions.

-

Co-precipitation: Slowly add Solution A to Solution B dropwise under vigorous stirring at a constant pH, typically between 9 and 10. The pH can be maintained by the controlled addition of a more concentrated NaOH solution.

-

Aging: The resulting white slurry is aged at an elevated temperature (e.g., 60-80 °C) for a period of 18-24 hours with continuous stirring. This aging step promotes crystal growth and improves crystallinity.

-

Washing and Collection: The precipitate is then collected by centrifugation or filtration and washed repeatedly with deionized water until the pH of the supernatant is neutral. This removes any unreacted salts.

-

Drying: The final product is dried in an oven at a specific temperature (e.g., 80 °C) for 12-24 hours.

Characterization Techniques

PXRD is used to determine the crystalline structure and measure the basal spacing of the LDH.

Sample Preparation:

-

A small amount of the dried LDH powder is gently ground to a fine powder using an agate mortar and pestle.

-

The powder is then mounted onto a sample holder, ensuring a flat and even surface.

Analysis:

-

The sample is analyzed using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02°.

-

The basal spacing (d₀₀₃) is calculated from the position of the (003) reflection using Bragg's Law (nλ = 2dsinθ).

FTIR is used to identify the functional groups present in the LDH, including the hydroxyl groups, interlayer anions, and water molecules.

Sample Preparation:

-

The LDH powder is mixed with potassium bromide (KBr) in a ratio of approximately 1:100 (LDH:KBr).

-

The mixture is ground to a very fine powder and pressed into a thin, transparent pellet using a hydraulic press.

Analysis:

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

Spectra are typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

TGA is used to study the thermal stability and decomposition behavior of the LDH.

Sample Preparation:

-

A small, accurately weighed amount of the dried LDH powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

Analysis:

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample is recorded as a function of temperature. The resulting curve shows distinct weight loss steps corresponding to the removal of physisorbed water, interlayer water, and the dehydroxylation of the brucite-like layers.

SEM is used to visualize the morphology and particle size of the LDH.

Sample Preparation:

-

A small amount of the LDH powder is dispersed on a carbon tape adhered to an aluminum stub.

-

The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

Analysis:

-

The coated sample is placed in the SEM chamber.

-

The surface is scanned with a focused electron beam, and the resulting images reveal the shape and size of the LDH particles.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to Mg-Al LDH structure, experimental workflow, and its interaction with biological systems.

Structure of Mg-Al LDH

Experimental Workflow for Mg-Al LDH Synthesis and Characterization

Cellular Uptake and NF-κB Signaling Pathway Activation by Mg-Al LDH

Conclusion

Mg-Al Layered Double Hydroxides represent a highly versatile class of nanomaterials with significant potential in biomedical applications, particularly as carriers for drug delivery. Their tunable physicochemical properties, including composition, particle size, and interlayer chemistry, allow for the design of sophisticated delivery systems. A thorough understanding of their synthesis, characterization, and interaction with biological systems is paramount for the successful development of novel and effective therapeutic strategies. This guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to facilitate further innovation.

References

- 1. Effect of Drying on the Fabrication of MgAl Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTIR characterization of layered double hydroxides and modified layered double hydroxides [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Layered double hydroxide nanocomposite for drug delivery systems; bio-distribution, toxicity and drug activity enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Interlayer Anions in Layered Double Hydroxides: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of synthetic clays (B1170129) with a unique layered structure, making them highly versatile materials for a range of applications, particularly in the biomedical field.[1][2] Their structure consists of positively charged brucite-like layers, which are counterbalanced by interlayer anions and water molecules.[3] The ability to intercalate a wide variety of anions into the interlayer space makes LDHs exceptional candidates for use as drug delivery systems, offering advantages such as protection of the drug molecule, enhanced stability, and controlled release.[4] This technical guide provides an in-depth exploration of the critical role that these interlayer anions play in defining the physicochemical properties and, consequently, the functional performance of LDHs, with a specific focus on their application in drug development.

The Fundamental Structure of Layered Double Hydroxides

The general chemical formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O, where M(II) and M(III) represent divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion with charge n.[3] The isomorphous substitution of a portion of the divalent cations with trivalent cations within the hydroxide (B78521) layers results in a net positive charge on the layers. This positive charge is neutralized by the presence of anions in the interlayer region. The choice of these interlayer anions is a crucial determinant of the material's properties.

The interactions within the LDH structure are primarily electrostatic forces between the positively charged layers and the negatively charged interlayer anions, supplemented by hydrogen bonding between the hydroxyl groups of the layers, the interlayer anions, and intercalated water molecules.[4] This intricate network of interactions governs the overall stability and reactivity of the LDH material.

The Influence of Interlayer Anions on Physicochemical Properties

The nature of the interlayer anion profoundly influences several key physicochemical properties of LDHs. These properties, in turn, dictate the suitability of the LDH for specific applications, such as drug delivery.

Interlayer Spacing

The size, charge, and orientation of the interlayer anion are the primary factors determining the distance between the brucite-like layers, known as the interlayer spacing or basal spacing (d-spacing).[5] Larger anions or those with a more perpendicular orientation to the layers will result in a greater interlayer spacing.[3] This is a critical parameter in drug delivery, as a larger interlayer space can accommodate larger drug molecules.

The orientation of polyatomic anions is particularly significant. For instance, anions with a large difference between their long and short axes tend to orient themselves with their long axis perpendicular to the hydroxide layers to maximize stability, thereby increasing the interlayer spacing.[3]

Below is a table summarizing the effect of various interlayer anions on the interlayer spacing of NiAl-LDHs and MgAl-LDHs, as determined by X-ray diffraction (XRD).

| Interlayer Anion | Chemical Formula | LDH Type | Interlayer Spacing (Å) | Reference(s) |

| Hydroxide | OH⁻ | Ni₃Al-LDH | < 7.0 | [6],[4],[7] |

| Carbonate | CO₃²⁻ | Ni₃Al-LDH | ~7.6 | [6],[4],[7] |

| Chloride | Cl⁻ | Ni₃Al-LDH | ~7.9 | [6],[4],[7] |

| Bromide | Br⁻ | Ni₃Al-LDH | ~8.0 | [6],[4],[7] |

| Iodide | I⁻ | Ni₃Al-LDH | ~8.2 | [6],[4],[7] |

| Formate | HCOO⁻ | Ni₃Al-LDH | ~8.3 | [6],[4],[7] |

| Sulfate | SO₄²⁻ | Ni₃Al-LDH | ~8.8 | [6],[4],[7] |

| Nitrate (B79036) | NO₃⁻ | Ni₃Al-LDH | ~8.8 | [6],[4],[7] |

| Benzenesulfonate | C₆H₅SO₃⁻ | Ni₃Al-LDH | ~16.0 | [6],[4],[7] |

| Dodecylsulfonate | C₁₂H₂₅SO₃⁻ | Ni₃Al-LDH | ~24.3 | [6],[4],[7] |

| Carbonate | CO₃²⁻ | MgAl-LDH | 7.65 | [8] |

| Nitrate | NO₃⁻ | MgAl-LDH | 8.77 | [8] |

Anion Exchange Capacity and Selectivity

LDHs possess a significant anion exchange capacity, which is the basis for their use in intercalating anionic drugs.[9] The ease with which an interlayer anion can be replaced by another is governed by several factors, including the charge density of the LDH layers and the relative affinity of the anions for the interlayer space.

The general order of anion exchangeability, from most difficult to easiest to exchange, is as follows: PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > F⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻[10]

This sequence highlights the strong affinity of multivalent anions, like carbonate and phosphate, for the LDH interlayer, which is attributed to stronger electrostatic interactions.[11] Consequently, LDHs synthesized with highly exchangeable anions like nitrate or chloride are often used as precursors for intercalating other functional anions, including drugs.[12]

Surface Properties and Reactivity

The interlayer anion also has a considerable impact on the surface properties of LDH particles, such as their surface charge and hydrophobicity.[13] For example, the intercalation of long-chain organic anions, like dodecyl sulfate, can render the typically hydrophilic surface of LDHs more hydrophobic.[13] This modification can be crucial for improving the compatibility of LDHs with organic matrices or for influencing their interaction with biological membranes.

The reactivity of LDHs is also determined by the interlayer composition.[13] For instance, the basicity of the material can be tuned by the choice of the interlayer anion, with anions of higher charge generally leading to stronger basicity.[10]

Experimental Protocols

The synthesis and modification of LDHs are critical steps in harnessing their potential. The following sections provide detailed methodologies for the most common experimental procedures.

Synthesis of LDHs by Coprecipitation

The coprecipitation method is the most widely used technique for synthesizing LDHs due to its simplicity and the ability to control the composition and particle size.[14]

Protocol:

-

Preparation of Salt Solution: Prepare an aqueous solution containing the desired divalent and trivalent metal salts (e.g., nitrates or chlorides) in the desired molar ratio (M²⁺/M³⁺ typically ranges from 2 to 4).

-

Preparation of Alkaline Solution: Prepare an alkaline solution, typically containing NaOH and Na₂CO₃ (if carbonate is the desired interlayer anion). The carbonate is added to prevent contamination from atmospheric CO₂.

-

Coprecipitation: Slowly add the metal salt solution to the alkaline solution under vigorous stirring. Alternatively, simultaneously add both solutions to a reactor containing deionized water. Maintain a constant pH (typically between 8 and 10) by controlling the addition rate of the alkaline solution.[15]

-

Aging: Age the resulting slurry at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 18-24 hours) to improve crystallinity.[15]

-

Washing and Drying: Centrifuge or filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts. Dry the final product in an oven at a specific temperature (e.g., 60-80 °C).

Caption: Workflow for LDH synthesis via the coprecipitation method.

Anion Exchange for Drug Loading

The anion exchange method is employed to intercalate a desired anion, such as a drug molecule, into a pre-synthesized LDH. LDHs with highly mobile interlayer anions like nitrate or chloride are typically used as precursors.[16]

Protocol:

-

Dispersion of LDH: Disperse the pre-synthesized LDH powder (e.g., LDH-NO₃) in deionized water to form a suspension.

-

Preparation of Drug Solution: Prepare a solution of the anionic drug in a suitable solvent (preferably water).

-

Anion Exchange Reaction: Add the drug solution to the LDH suspension and stir the mixture at a specific temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours) to allow for complete anion exchange. The pH of the solution may need to be adjusted to ensure the drug is in its anionic form.

-

Washing and Drying: Separate the solid product by centrifugation or filtration, wash it thoroughly to remove any un-intercalated drug, and dry it under vacuum or at a low temperature to obtain the drug-intercalated LDH.

Caption: General workflow for drug loading into LDHs via anion exchange.

Characterization of LDHs

A suite of analytical techniques is employed to characterize the structure, morphology, and composition of synthesized LDHs.

-

Powder X-ray Diffraction (XRD): Used to determine the crystal structure and measure the interlayer spacing (d-spacing).[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of the interlayer anions and the hydroxide layers.[16]

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the LDH and quantify the amount of intercalated water and anions.[16]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the LDH crystals.[8]

In Vitro Drug Release Studies

Evaluating the drug release profile from LDH-drug hybrids is crucial for assessing their potential as drug delivery systems.

Generalized Protocol:

-

Preparation of Release Medium: Prepare a buffer solution that mimics the physiological environment of interest (e.g., phosphate-buffered saline (PBS) at pH 7.4 for intestinal fluid or a buffer at pH 1.2 for gastric fluid).[12]

-

Drug Release Experiment: Disperse a known amount of the drug-LDH hybrid in a specific volume of the release medium. Place the dispersion in a constant temperature shaker (e.g., 37 °C).

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.

-

Analysis: Centrifuge the collected samples to remove any LDH particles. Analyze the supernatant for the concentration of the released drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[2]

Caption: Signaling pathway of drug release from LDHs.

Conclusion

The interlayer anions in Layered Double Hydroxides are not merely passive charge-compensating species; they are active components that fundamentally dictate the material's structural and functional properties. For researchers and professionals in drug development, a thorough understanding of how to select, control, and characterize these anions is paramount. By judiciously tuning the interlayer composition, it is possible to design and fabricate LDH-based drug delivery systems with tailored properties, such as high drug loading capacity and controlled release kinetics, thereby paving the way for the development of more effective and safer therapeutic formulations. The experimental protocols and data presented in this guide offer a solid foundation for the rational design and synthesis of advanced LDH materials for biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Structure and Anion-Exchange Performance of Layered Double Hydroxide: Function of the Metal Cation Composition of a Brucite-like Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-Principles Study on Interlayer Spacing and Structure Stability of NiAl-Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and application of layered double hydroxide nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. journal.bcrec.id [journal.bcrec.id]

- 9. worthe-it.co.za [worthe-it.co.za]

- 10. Recent advances in layered double hydroxide (LDH)-based materials: fabrication, modification strategies, characterization, promising environmental cat ... - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00272E [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insights into the Synthesis of Layered Double Hydroxide (LDH) Nanoparticles: Part 1. Optimization and Controlled Synthesis of Chloride-Intercalated LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of CuAl-LDHs by Co-Precipitation and Mechanochemical Methods and Selective Hydrogenation Catalysts Based on Them [mdpi.com]

- 16. Layered Double Hydroxide Materials: A Review on Their Preparation, Characterization, and Applications | MDPI [mdpi.com]

Core Principles of Layered Double Hydroxides: A Technical Guide for Drug Development Professionals

An in-depth exploration of the fundamental structure, synthesis, and properties of Layered Double Hydroxides (LDHs), and their application in advanced drug delivery systems.

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are a class of two-dimensional lamellar materials that have garnered significant attention in the biomedical field, particularly in drug delivery. Their unique layered structure, compositional flexibility, and biocompatibility make them promising carriers for a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the theoretical principles of LDHs, detailing their structure, synthesis, and physicochemical properties, with a focus on their application in drug development.

Fundamental Structure and Composition